molecular formula C23H21N3O3S2 B11524028 N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B11524028
M. Wt: 451.6 g/mol
InChI Key: NRCYFYJUYFAIHO-HNENSFHCSA-N
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Description

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes an indole moiety, a thiazolidinone ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method involves the condensation of 1-butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-methylbenzoyl isothiocyanate, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and arresting the cell cycle . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide lies in its specific structural configuration, which imparts distinct biological activities. Its combination of an indole moiety and a thiazolidinone ring is particularly effective in enzyme inhibition, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C23H21N3O3S2/c1-3-4-13-25-17-12-8-7-11-16(17)18(21(25)28)19-22(29)26(23(30)31-19)24-20(27)15-10-6-5-9-14(15)2/h5-12H,3-4,13H2,1-2H3,(H,24,27)/b19-18-

InChI Key

NRCYFYJUYFAIHO-HNENSFHCSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)C1=O

Origin of Product

United States

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